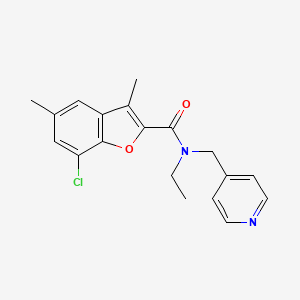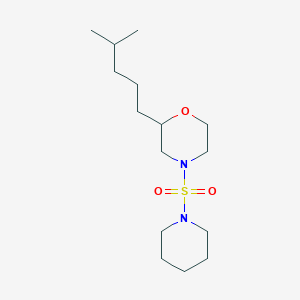![molecular formula C22H28N6O2 B3810622 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide](/img/structure/B3810622.png)
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide
Overview
Description
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide is a complex organic compound that features both oxadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide typically involves multiple steps, starting from the preparation of the oxadiazole and triazole intermediates. The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The triazole ring is commonly formed via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide involves its interaction with various molecular targets. The oxadiazole and triazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- **3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide
- **3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide
Uniqueness
Compared to similar compounds, 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide stands out due to its unique combination of oxadiazole and triazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c29-20(24-14-18-8-4-5-9-19(18)28-16-23-15-25-28)11-13-22-27-26-21(30-22)12-10-17-6-2-1-3-7-17/h4-5,8-9,15-17H,1-3,6-7,10-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDLNJSBWRZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN=C(O2)CCC(=O)NCC3=CC=CC=C3N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-1-[(3-methylimidazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B3810545.png)
![4-(2-amino-2-oxoethoxy)-N-methyl-N-[(1R)-1-(1-naphthyl)ethyl]benzamide](/img/structure/B3810552.png)
![3-phenyl-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)propanamide](/img/structure/B3810553.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B3810559.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B3810574.png)
![[3-(2-phenoxyethyl)-1-(4,4,4-trifluorobutyl)-3-piperidinyl]methanol](/img/structure/B3810586.png)
![2-[4-(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3810596.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3810599.png)


![2-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B3810614.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3810621.png)
![5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide](/img/structure/B3810624.png)
![3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3810632.png)
